
5,8,11-Eicosatriynoic acid
Structure
3D Structure
Propriétés
IUPAC Name |
icosa-5,8,11-triynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNLPMPYBYKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159018 | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13488-22-7 | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8,11-EICOSATRIYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Historical Context of Acetylenic Fatty Acid Analogues in Lipid Research
The development of acetylenic fatty acid analogues, such as ETI, marked a significant advancement in the study of lipid biochemistry. These compounds, which substitute double bonds with triple bonds, were designed to mimic the natural substrates of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) but to bind irreversibly or with high affinity, thereby blocking their activity. caymanchem.comsigmaaldrich.com This "suicide substrate" or potent inhibitor approach provided researchers with the means to selectively shut down specific enzymatic pathways and observe the resulting biological consequences. The study of another well-known acetylenic analogue, 5,8,11,14-eicosatetraynoic acid (ETYA), which inhibits both COX and LOX pathways, paved the way for understanding the broader impact of arachidonic acid metabolism. caymanchem.comsigmaaldrich.com
Role of Eicosanoids and Polyunsaturated Fatty Acids in Cellular Homeostasis
Polyunsaturated fatty acids (PUFAs), such as arachidonic acid, are essential components of cell membranes and precursors to a large family of signaling molecules called eicosanoids. researchgate.netnih.govcreative-proteomics.com Eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are not stored within cells but are synthesized on demand in response to various stimuli. nih.govcreative-proteomics.com They act as local hormones, regulating a wide array of physiological processes, including inflammation, blood clotting, immune responses, and blood pressure. researchgate.netnih.govyoutube.com The balance between different types of eicosanoids is crucial for maintaining cellular and tissue homeostasis. ahajournals.org For instance, some prostaglandins are pro-inflammatory, while others are anti-inflammatory. researchgate.net Similarly, thromboxanes promote platelet aggregation, while prostacyclins inhibit it. creative-proteomics.comyoutube.com Dysregulation of eicosanoid production is implicated in numerous diseases, including cardiovascular disease, inflammatory disorders, and cancer. nih.govcreative-proteomics.comnih.gov
Overview of 5,8,11-Eicosatriynoic Acid as a Research Probe
This compound has emerged as a critical research tool due to its ability to inhibit key enzymes in the eicosanoid synthesis pathway. caymanchem.commedchemexpress.com It is a known inhibitor of lipoxygenases, particularly 12-lipoxygenase (12-LO), and also affects the biosynthesis of leukotrienes. caymanchem.commedchemexpress.comnih.gov By blocking these pathways, ETI allows scientists to investigate the specific roles of 12-LOX and certain leukotrienes in various cellular and physiological contexts. For example, it has been used to study the involvement of these pathways in inflammation, cancer progression, and cardiovascular function. karger.comahajournals.org While it can also inhibit cyclooxygenases at higher concentrations, its more potent effect on the lipoxygenase pathway makes it a valuable tool for differentiating the effects of these two major branches of arachidonic acid metabolism. caymanchem.com
Physicochemical Properties of this compound
Property | Value |
IUPAC Name | icosa-5,8,11-triynoic acid |
CAS Number | 13488-22-7 |
Chemical Formula | C20H28O2 |
Molecular Weight | 300.44 g/mol |
Appearance | Crystalline solid |
Synonyms | ETI, 5,8,11-ETI |
This table is populated with data from multiple sources. nih.govcaymanchem.comsigmaaldrich.comlarodan.comglentham.comalfa-chemistry.com
Enzymatic Interactions and Inhibition Mechanisms of 5,8,11 Eicosatriynoic Acid
Lipoxygenase (LOX) Enzyme Family Inhibition by 5,8,11-Eicosatriynoic Acid
This compound is recognized as a nonselective inhibitor of lipoxygenase (LOX) enzymes. caymanchem.com These enzymes are critical in the conversion of polyunsaturated fatty acids into biologically active hydroperoxides, initiating inflammatory and signaling pathways. ETI's inhibitory action extends across various isoforms of the LOX family.
Specificity and Non-selectivity Towards LOX Isoforms
While ETI inhibits multiple LOX isoforms, its potency can vary between them. Research has provided specific insights into its effects on 5-LOX, 12-LOX, and by extension, 15-LOX, underscoring its broad but somewhat differential inhibitory profile.
This compound demonstrates a significant inhibitory effect on the 5-LOX pathway. This pathway is responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators. ETI has been shown to block the biosynthesis of leukotriene C4 (LTC4) in mouse mastocytoma cells, exhibiting an inhibitory dose (ID50) value of 5 µM. caymanchem.com This demonstrates its capacity to interfere with the initial steps of leukotriene synthesis catalyzed by 5-LOX.
The inhibitory action of ETI on 12-Lipoxygenase, an enzyme implicated in various physiological and pathological processes, is well-documented. In studies using human platelets, this compound was found to inhibit 12-LOX with an ID50 value of 24 µM. caymanchem.comnih.gov This specific inhibition highlights its role as a tool for investigating the functions of the 12-LOX pathway.
As a non-selective lipoxygenase inhibitor, the activity of this compound extends to the 15-lipoxygenase (15-LOX) isoform. caymanchem.com Although specific IC50 values for 15-LOX are not as commonly cited as for other isoforms, its classification as a general LOX inhibitor implies a functional interaction and inhibition of this enzyme as well. The 15-LOX pathway leads to the formation of lipoxins and other lipid mediators involved in the resolution of inflammation.
Mechanistic Studies of LOX Inhibition
The primary mechanism by which this compound inhibits lipoxygenases is through competitive substrate inhibition. ETI functions as an arachidonic acid mimetic due to its structural similarity to the natural substrate. thieme-connect.de The key difference lies in the presence of triple bonds (acetylenic groups) in ETI in place of the cis-double bonds found in arachidonic acid. These rigid triple bonds are thought to bind to the active site of the lipoxygenase enzymes, but the enzymes are unable to complete the catalytic process of oxygen insertion. This occupation of the active site prevents the binding and metabolism of arachidonic acid, thereby blocking the production of downstream signaling molecules like leukotrienes and hydroxyeicosatetraenoic acids (HETEs).
Cyclooxygenase (COX) Enzyme Family Modulation by this compound
In addition to its effects on the lipoxygenase family, this compound also modulates the activity of cyclooxygenase (COX) enzymes, albeit at significantly higher concentrations. caymanchem.com The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever. Research indicates that ETI inhibits cyclooxygenases with an ID50 value of 340 µM. caymanchem.com This value is substantially higher than those observed for LOX inhibition, indicating that ETI is a much more potent inhibitor of lipoxygenases than cyclooxygenases. This selectivity makes it a valuable research tool for differentiating the effects of the LOX and COX pathways in various biological systems.
Inhibitory Activity of this compound
Enzyme Family | Specific Isoform/Pathway | Source/System | Inhibitory Concentration (ID50) |
Lipoxygenase (LOX) | 5-LOX (LTC4 Biosynthesis) | Mouse Mastocytoma Cells | 5 µM caymanchem.com |
12-LOX | Human Platelets | 24 µM caymanchem.comnih.gov | |
15-LOX | N/A | Non-selective inhibitor caymanchem.com | |
Cyclooxygenase (COX) | General COX Activity | N/A | 340 µM caymanchem.com |
Comparative Inhibition of COX-1 and COX-2
While this compound is primarily recognized as a potent inhibitor of lipoxygenase pathways, it also exhibits inhibitory activity against cyclooxygenase (COX) enzymes, albeit at higher concentrations. The COX enzyme exists in two main isoforms, COX-1 and COX-2, which, despite sharing similar structures and catalyzing the same reaction, have distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Detailed comparative studies on the inhibitory potency of this compound specifically against COX-1 and COX-2 are not extensively documented in publicly available research. However, it is generally characterized as a non-selective inhibitor of cyclooxygenases when used at concentrations sufficient to affect these enzymes. This lack of selectivity between the two isoforms is a common feature of many first-generation non-steroidal anti-inflammatory drugs (NSAIDs). The structurally related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), has been shown to inhibit human platelet COX-1 with an IC50 value of 8 µM. caymanchem.com While this provides some context, direct comparative IC50 values for this compound on both COX-1 and COX-2 are needed for a complete understanding of its COX-inhibition profile.
Concentration-Dependent Effects on COX Activity
The inhibitory effect of this compound on cyclooxygenase activity is concentration-dependent. Research has established that at higher concentrations, this compound effectively inhibits COX enzymes. Specifically, this compound has been reported to inhibit cyclooxygenases with an ID50 value of 340 µM. caymanchem.com This indicates that a concentration of 340 µM is required to reduce the activity of the cyclooxygenase enzyme by half. In contrast, its inhibitory effect on 12-lipoxygenase (12-LO) in human platelets is much more potent, with an ID50 value of 24 µM. caymanchem.com This more than tenfold difference in potency highlights that this compound is a more selective inhibitor of the lipoxygenase pathway compared to the cyclooxygenase pathway.
Interactive Table: Inhibitory Concentrations of this compound
Enzyme Target | ID50 Value (µM) |
Cyclooxygenases | 340 |
12-Lipoxygenase | 24 |
Note: ID50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Influence on Other Enzyme Systems
Beyond its interaction with cyclooxygenases, this compound also modulates the activity of several other crucial enzyme systems.
Impact on Phospholipase A2 (PLA2) Activity
Phospholipase A2 (PLA2) enzymes are critical for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes. The activation of cytosolic PLA2 (cPLA2) can be triggered by various stimuli and is a key event in the inflammatory cascade. nih.gov While this compound is a downstream metabolite of the pathway initiated by PLA2, direct studies detailing its inhibitory or modulatory effect on PLA2 activity are not well-documented in the available literature. Further research is required to elucidate the specific interactions between this compound and the various isoforms of the phospholipase A2 family.
Modulation of Cytochrome P-450 Enzymes
The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. Studies have shown that 5,8,11-eicosatrienoic acid is a substrate for CYP450 enzymes. Specifically, liver microsomes from monkeys and phenobarbital-treated rats have been shown to metabolize this fatty acid into several products, including 19- and 20-hydroxyeicosatrienoic acids, as well as 8,9- and 11,12-dihydroxyeicosadienoic acids, which are formed via the enzymatic hydrolysis of corresponding epoxides. This indicates a direct interaction between 5,8,11-eicosatrienoic acid and the CYP450 system. However, the available research primarily focuses on its role as a substrate rather than a modulator (inhibitor or inducer) of CYP450 enzyme activity. The structurally similar arachidonic acid is known to be metabolized by CYP450 enzymes, particularly from the CYP4A and CYP4F families, to produce 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov
Effects on Mammalian Hepatic Glutathione (B108866) S-Transferases
This compound has been identified as a significant inhibitor of mammalian hepatic glutathione S-transferases (GSTs). Studies have shown that micromolar concentrations of ETI cause a marked inhibition of the mixture of isozymes of affinity-purified rat and human liver GST. The inhibition by ETI was found to be more potent than that of the related compound, 5,8,11,14-eicosatetraynoic acid (ETYA). Kinetic analysis of the inhibition of human liver GST by ETI suggests a noncompetitive mechanism of inhibition with respect to both reduced glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
Alterations in Membrane-Associated Ion-Transport ATPases (Na+/K+-ATPase, Ca2+-ATPase)
The direct effects of this compound on the activity of membrane-associated ion-transport ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, have not been extensively studied. These enzymes are crucial for maintaining cellular ion gradients and are involved in numerous physiological processes. While some eicosanoids, which are products of arachidonic acid metabolism, have been shown to modulate the activity of Na+/K+-ATPase, there is a lack of specific research data on the direct impact of this compound on these ion pumps. Therefore, the influence of this specific fatty acid on Na+/K+-ATPase and Ca2+-ATPase activity remains an area for future investigation.
Metabolic Pathways and Lipid Mediator Biosynthesis Modulation by 5,8,11 Eicosatriynoic Acid
Interruption of Arachidonic Acid Metabolism Pathways
5,8,11-Eicosatriynoic acid (5,8,11-ETA) is a structural analog of arachidonic acid that plays a significant role in interrupting its metabolic pathways. As a competitive inhibitor, 5,8,11-ETA interferes with the enzymes responsible for the metabolism of arachidonic acid, thereby altering the production of various bioactive lipid mediators. This interference is primarily due to its ability to compete with arachidonic acid for the active sites of key enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Research has demonstrated that 5,8,11-ETA acts as a nonselective inhibitor of lipoxygenases. caymanchem.com For instance, it has been shown to inhibit 12-lipoxygenase (12-LO) in human platelets. caymanchem.com Furthermore, at higher concentrations, 5,8,11-ETA also exhibits inhibitory effects on cyclooxygenases. caymanchem.com The inhibitory actions of 5,8,11-ETA are not limited to enzyme competition; it also competes with arachidonic acid for esterification into cell lipids, which can affect the availability of free arachidonic acid for metabolic conversion. nih.gov
Inhibition of Leukotriene Biosynthesis
The inhibitory effects of this compound extend to the biosynthesis of leukotrienes, a group of inflammatory mediators derived from arachidonic acid. By targeting key enzymes in the leukotriene pathway, 5,8,11-ETA modulates the production of these potent signaling molecules.
Blockade of Leukotriene C4 (LTC4) Biosynthesis
5,8,11-ETA has been identified as an inhibitor of Leukotriene C4 (LTC4) biosynthesis. medchemexpress.com Studies have shown that it can block the production of LTC4 in mastocytoma cells. caymanchem.commedchemexpress.com The ID50 value for the inhibition of A23187 and L-cysteine induced LTC4 biosynthesis in mouse mastocytoma cells has been reported to be 5 µM. caymanchem.combertin-bioreagent.com
Inhibition of Leukotriene D (LTD) Biosynthesis
The inhibition of the leukotriene biosynthetic pathway by 5,8,11-ETA also encompasses the production of Leukotriene D (LTD). The biosynthesis of LTD is a subsequent step after the formation of LTC4, and therefore, the inhibition of LTC4 synthesis directly impacts the levels of LTD.
Formation of Leukotriene A3 (LTA3) as a Metabolite
Interestingly, while inhibiting the production of downstream leukotrienes, 5,8,11-eicosatrienoic acid can be metabolized by the 5-lipoxygenase pathway to form Leukotriene A3 (LTA3). nih.gov Research has shown that when rat basophilic leukemia cell homogenates are incubated with 5,8,11-eicosatrienoic acid, it is readily converted to LTA3. nih.gov However, the subsequent conversion of LTA3 to Leukotriene B3 (LTB3) is inefficient, suggesting that the LTA-hydrolase enzyme has a specific requirement for the structure of the substrate that is not optimally met by LTA3. nih.gov
In one study, the incubation of 30 microM of 5,8,11-eicosatrienoic acid with a 10,000 X g supernatant from rat basophilic leukemia cell homogenates resulted in the production of 6.2 +/- 1.1 nmol of LTA3. nih.gov In comparison, the same concentration of arachidonic acid produced 15.5 +/- 1.9 nmol of LTA4. nih.gov
Modulation of Prostaglandin (B15479496) Synthesis
5,8,11-Eicosatrienoic acid has been shown to modulate the synthesis of prostaglandins (B1171923). One of the key mechanisms of this modulation is through the inhibition of the enzyme prostaglandin H to E-isomerase. nih.gov This enzyme is crucial for the conversion of prostaglandin H to prostaglandin E and requires glutathione (B108866) as a cofactor. nih.gov The inhibitory effect of 5,8,11-eicosatrienoic acid on this isomerase suggests a direct mechanism by which it can alter the profile of prostaglandin production. nih.gov Additionally, at higher concentrations, 5,8,11-ETA has been found to inhibit cyclooxygenases, with an ID50 of 340 µM. caymanchem.combertin-bioreagent.com
The oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin endoperoxide synthase has been studied, revealing the formation of several metabolites. nih.gov These findings provide further evidence of the interaction of 5,8,11-eicosatrienoic acid with the prostaglandin synthesis pathway.
Implications for Essential Fatty Acid Metabolism and Deficiency States
5,8,11-Eicosatrienoic acid has significant implications for essential fatty acid (EFA) metabolism and is a key biochemical marker for EFA deficiency. nih.govnih.gov In states of EFA deficiency, where there is a lack of linoleic acid, the body compensates by synthesizing 5,8,11-eicosatrienoic acid from oleic acid. virginia.edu Consequently, the accumulation of this fatty acid in tissues and plasma is a hallmark of an EFA-deficient state. nih.govnih.gov
Studies in healthy men on fat-free diets have demonstrated a significant decrease in linoleic acid and the appearance of 5,8,11-eicosatrienoic acid in various plasma lipid fractions, including cholesterol esters, phospholipids, free fatty acids, and triglycerides. nih.gov The ratio of 5,8,11-eicosatrienoic acid to arachidonic acid is often used as a diagnostic index of EFA deficiency. virginia.edu The presence and metabolism of 5,8,11-eicosatrienoic acid to leukotrienes like LTA3 also have significant implications in the context of EFA deficiency, as it alters the landscape of available lipid mediators. nih.govresearchgate.net
Cellular and Molecular Effects of 5,8,11 Eicosatriynoic Acid
Calcium Signaling Pathway Modulation
5,8,11-Eicosatriynoic acid has been shown to be a significant modulator of intracellular calcium (Ca²⁺) signaling, a ubiquitous second messenger system that governs a multitude of cellular processes. Its effects are multifaceted, involving the regulation of Ca²⁺ release from internal stores and its influx from the extracellular environment.
Research indicates that this compound influences the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER). In studies using thapsigargin, a compound that induces ER Ca²⁺ store depletion, lipoxygenase inhibitors like ETI were found to significantly block the subsequent cell death. jci.org This suggests that ETI interferes with the signaling cascade initiated by the emptying of ER calcium stores. jci.org Further experiments demonstrated that ETI can inhibit thapsigargin-mediated calcium release, pointing to a modulatory role on the integrity and function of intracellular calcium reservoirs. oup.com
The influx of calcium from the extracellular space is a critical component of cellular signaling, and ETI appears to play a regulatory role in this process. The contractile effects of certain agonists in vascular tissue, which are dependent on calcium influx through L-type calcium channels, can be prevented by lipoxygenase inhibitors. nih.gov This suggests that lipoxygenase products mediate this calcium entry, and therefore ETI, by blocking their formation, can indirectly inhibit this influx. nih.gov The mechanism of action for ETI is linked to the presence of extracellular calcium, as its effects on nerve depolarization are altered in calcium-free conditions, highlighting the interplay between ETI's function and calcium entry. nih.gov
In vascular smooth muscle cells, this compound has been demonstrated to effectively blunt the rise in cytosolic calcium triggered by various vasopressors. nih.gov As a lipoxygenase inhibitor, it attenuates the angiotensin II-stimulated increases in intracellular calcium in both normal and calcium-deficient environments. nih.gov Furthermore, ETI also reduces the calcium transients induced by other pressor hormones, including [Arg8]-vasopressin and endothelin. nih.gov This attenuation of vasopressor-induced calcium signals may contribute to the hypotensive effects observed with lipoxygenase inhibitors in vivo. nih.gov
Table 1: Effect of this compound on Vasopressor-Induced Calcium Signaling
Vasopressor Agent | Cell Type | Effect of this compound | Reference |
---|---|---|---|
Angiotensin II | Rat Vascular Smooth Muscle Cells | Attenuated increase in cytosolic calcium | nih.gov |
[Arg8]-Vasopressin | Rat Vascular Smooth Muscle Cells | Reduced increase in intracellular calcium | nih.gov |
Endothelin | Rat Vascular Smooth Muscle Cells | Reduced increase in intracellular calcium | nih.gov |
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Beyond its role as an enzyme inhibitor, this compound exhibits direct antioxidant properties. Studies have shown that ETI can function as a scavenger of reactive oxygen species (ROS). nih.govphysiology.org In a luminol-amplified chemiluminescence assay, a 50 μM concentration of ETI was shown to markedly and significantly reduce ROS generated by the free radical initiator 2,2′-azobis(2-amidinopropane)dihydrochloride (AAPH). nih.govphysiology.org This ROS scavenging activity is believed to be the primary mechanism by which ETI inhibits oocyte maturation, rather than through its inhibition of lipoxygenase. nih.govphysiology.org In another context, when platelets are stimulated by Chlamydia pneumoniae, the resulting production of ROS was significantly lowered by the application of this compound, further supporting its role in mitigating oxidative stress. thieme-connect.com
Table 2: Documented Antioxidant and ROS-Scavenging Effects of this compound
Experimental System | ROS Generator / Stimulus | Method | Finding | Reference |
---|---|---|---|---|
Rat Denuded Oocytes | AAPH | Luminol-amplified chemiluminescence | 50 μM ETI markedly reduced ROS | nih.govphysiology.org |
Human Platelets | C. pneumoniae | 2',7'-dichlorofluorescin fluorescence | ETI significantly lowered ROS production | thieme-connect.com |
Regulation of Cell Proliferation and Apoptosis
This compound is investigated for its effects on cell growth and survival, primarily in the context of its ability to inhibit the 5-lipoxygenase (5-LOX) pathway, which is implicated in the progression of various cancers. oup.comsciengine.com
While the related compound 5,8,11,14-eicosatetraynoic acid (ETYA) has been documented to inhibit DNA synthesis in several cancer cell lines, specific studies detailing a direct inhibitory effect of this compound (ETI) on DNA synthesis were not prominent in the surveyed literature. ETI is recognized as a tool compound for its ability to inhibit 5-LOX activity and block the biosynthesis of leukotriene C4 in cancer-relevant cell models like mastocytoma cells. oup.comsciengine.com Its utility in cancer research often pertains to the study of the downstream effects of the 5-LOX pathway on cell proliferation and survival. nih.gov
Table of Mentioned Compounds
Compound Name | Abbreviation |
---|---|
This compound | ETI |
2,2′-azobis(2-amidinopropane)dihydrochloride | AAPH |
Angiotensin II | |
[Arg8]-Vasopressin | |
Arachidonic Acid | |
Calcium | Ca²⁺ |
Endothelin | |
Leukotriene C4 | |
Nordihydroguaiaretic acid | NDGA |
Thapsigargin |
Induction of Apoptotic Pathways (Indirect Mechanisms)
While direct induction of apoptosis by this compound is a subject of ongoing research, studies on analogous compounds suggest indirect pathways may be initiated through the disruption of mitochondrial function and the induction of oxidative stress. A closely related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), has been shown to significantly alter the morphology and reduce the number of mitochondria in human prostate cancer cells (PC-3). nih.gov
In a study involving PC-3 cells, treatment with ETYA led to observable changes in the number, shape, area, and matrix density of mitochondria. nih.gov Furthermore, the integrity of the mitochondrial cristae and limiting membranes was compromised. nih.gov The researchers noted that these alterations to the mitochondria are similar to the morphological consequences of oxidative stress. nih.gov The disruption of mitochondria can indirectly trigger apoptosis through the release of pro-apoptotic factors into the cytoplasm, a critical step in the intrinsic apoptotic pathway.
The inhibition of cholesterol synthesis or the displacement of polyunsaturated fatty acids within the inner mitochondrial membrane by ETYA are potential mechanisms contributing to this mitochondrial disruption. nih.gov Such damage, if extensive enough, can be a significant factor in the inhibition of cellular proliferation by initiating apoptotic cell death. nih.gov
Membrane Fluidity Alterations
The impact of this compound on cell membrane fluidity appears to be complex and may be cell-type dependent, as suggested by studies on closely related compounds. Research on 5,8,11,14-eicosatetraynoic acid (ETYA), a structural analogue, demonstrated a significant increase in membrane fluidity in both human monoblastoid (U937) and human prostate cancer (PC3) cells. caymanchem.com
In one study, ETYA at a concentration of 100 microM was found to acutely increase the fluidity of the whole cell and isolated microsomal membranes in both U937 and PC3 cell lines to a greater extent than arachidonic acid. caymanchem.com For PC3 cells, this increase in membrane fluidity was also observed after a 72-hour incubation period with ETYA. caymanchem.com The study utilized fluorescence polarization to measure these changes. caymanchem.com The structural basis for this effect is thought to be the multiple alkyne bonds in ETYA, which create "kinked" conformers with larger molecular cross-sections compared to arachidonic acid, leading to a greater disruption of membrane packing. caymanchem.com
Conversely, a study investigating the effects of various fatty acids on differentiated SH-SY5Y neuroblastoma cells found that cis-5,8,11-eicosatrienoic acid had no discernible effect on membrane fluidity. This suggests that the influence of this fatty acid on the physical properties of the cell membrane may be specific to the cell line and its metabolic context.
Influence on Protein Tyrosine Phosphorylation
Direct research on the influence of this compound on protein tyrosine phosphorylation is limited. However, studies on metabolites of structurally similar fatty acids suggest a potential for interaction with this signaling pathway.
One study investigated the effects of epoxyeicosatrienoic acids, which are cytochrome P-450 mono-oxygenase metabolites of arachidonic acid, on tyrosine kinase activity in endothelial cell homogenates. nih.gov It was found that 11,12-epoxyeicosatrienoic acid increased tyrosine kinase activity in a concentration-dependent manner, with an EC50 of 11.7 nM. nih.gov This suggests that metabolites of polyunsaturated fatty acids can play a role in regulating signaling pathways activated by tyrosine kinases. nih.gov It is important to note that this study was not conducted on this compound itself, but on a related metabolite. Further research is needed to determine if this compound has a direct effect on protein tyrosine phosphorylation.
Interactions with G Protein-Coupled Receptors
This compound has been identified as a potent agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a member of a family of G protein-coupled receptors that are activated by medium and long-chain fatty acids.
In studies using HEK293 cells expressing human GPR40, a variety of saturated and unsaturated carboxylic acids with carbon chain lengths greater than six were shown to induce an elevation of intracellular calcium. Among the fatty acids tested, this compound was found to be the most potent, with a pEC50 of 5.7.
Research has shown that GPR40 can exhibit both constitutive (ligand-independent) and ligand-mediated activity. In Chinese hamster ovary cells engineered to express human GPR40 and a Gαq/i-responsive reporter system, the expression of the receptor alone led to a baseline induction of luciferase activity.
This constitutive activity was further increased upon exposure of the cells to this compound, demonstrating clear ligand-mediated activation. The signaling of GPR40 in this system was determined to be coupled to Gαq/11, as the constitutive and ligand-mediated induction of luciferase were not inhibited by pertussis toxin.
Parameter | Finding | Cell System |
---|---|---|
Potency (pEC50) | 5.7 | HEK293 cells expressing human GPR40 |
Receptor Activity | Constitutive and Ligand-Mediated | Chinese hamster ovary cells expressing human GPR40 |
G-Protein Coupling | Gαq/11 | Chinese hamster ovary cells expressing human GPR40 |
Modulation of Estrogen Receptor-alpha (ERα) Activity by this compound, Trimethylsilyl (B98337) Ester
There is currently no available scientific literature detailing the modulation of Estrogen Receptor-alpha (ERα) activity by this compound, trimethylsilyl ester. Furthermore, research into the interaction of the parent compound, this compound, with ERα has not been reported. This represents an area where further investigation is needed to understand the full spectrum of the cellular and molecular effects of this compound and its derivatives.
Section | Effect | Key Findings | Compound Studied |
---|---|---|---|
4.3.2 | Induction of Apoptotic Pathways (Indirect) | Alters mitochondrial morphology and integrity, resembling oxidative stress. nih.gov | 5,8,11,14-eicosatetraynoic acid (ETYA) |
4.4 | Membrane Fluidity Alterations | Increases membrane fluidity in U937 and PC3 cells; caymanchem.com No effect in differentiated SH-SY5Y cells. | 5,8,11,14-eicosatetraynoic acid (ETYA); cis-5,8,11-eicosatrienoic acid |
4.5 | Influence on Protein Tyrosine Phosphorylation | Direct evidence is lacking; a related metabolite (11,12-epoxyeicosatrienoic acid) increases tyrosine kinase activity. nih.gov | 11,12-epoxyeicosatrienoic acid |
4.6.1 | Agonistic Activity Towards FFA1/GPR40 | Potent agonist with a pEC50 of 5.7. | This compound |
4.6.2 | Constitutive and Ligand-Mediated GPR40 Activation | GPR40 shows both constitutive and ligand-inducible activity, coupled to Gαq/11. | This compound |
4.7 | Modulation of ERα Activity | No data available. | This compound, trimethylsilyl ester |
Effects on Platelet Function and Aggregation
This compound (5,8,11-ETYA) demonstrates complex and multifaceted effects on platelet function and aggregation, primarily through its interaction with enzymatic pathways that produce signaling molecules. Research indicates that its impact can be both potentiating and inhibitory, depending on the context of platelet activation and the specific metabolic pathways involved.
When introduced to human platelets concurrently with aggregating agents, 5,8,11-eicosatrienoic acid has been observed to significantly enhance the platelet response to a variety of stimuli. nih.gov This potentiating effect is particularly notable in thrombin-induced aggregation. nih.gov The underlying mechanism for this enhancement does not appear to involve the prostaglandin (B15479496) formation pathway. nih.gov Instead, evidence suggests that the potentiation is linked to the production of a monohydroxy derivative of the fatty acid through the lipoxygenase pathway. nih.gov
Conversely, 5,8,11-ETYA also exhibits inhibitory properties on key enzymes involved in the synthesis of pro-aggregatory molecules. It acts as a nonselective inhibitor of lipoxygenases. researchgate.net Specifically, it has been shown to inhibit the 12-lipoxygenase (12-LO) enzyme in human platelets. researchgate.net This enzyme is responsible for the conversion of arachidonic acid into 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite that can modulate platelet reactivity. At higher concentrations, 5,8,11-ETYA also demonstrates an inhibitory effect on cyclooxygenase (COX) enzymes. researchgate.net
The dual nature of 5,8,11-ETYA's effects—potentiating aggregation through one mechanism while inhibiting enzymes that can contribute to aggregation through another—highlights the intricate regulation of platelet function by fatty acid metabolites.
Detailed research findings have quantified the inhibitory action of this compound on key enzymes involved in platelet aggregation pathways. The following table summarizes these findings. Quantitative data from research literature detailing the percentage of potentiation of platelet aggregation induced by specific agonists at various concentrations of this compound is not available in the public domain.
Enzyme Target | Effect | ID50 Value | Reference |
---|---|---|---|
12-Lipoxygenase (12-LO) | Inhibition | 24 µM | researchgate.net |
Cyclooxygenase (COX) | Inhibition | 340 µM | researchgate.net |
Role in Inflammatory and Immune Response Research
Impact on Eicosanoid-Mediated Inflammatory Processes
Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are central mediators of inflammation, generated from arachidonic acid by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. scirp.orgscirp.org 5,8,11-Eicosatriynoic acid acts as an inhibitor of these pathways, thereby interfering with the inflammatory cascade. caymanchem.comnih.gov It is recognized as a nonselective inhibitor of lipoxygenases. caymanchem.com At higher concentrations, it also demonstrates inhibitory effects on cyclooxygenases. caymanchem.com
The compound's inhibitory action is concentration-dependent, with specific efficacy against different enzymes in the eicosanoid synthesis pathway. For instance, it inhibits 12-lipoxygenase (12-LO) in human platelets and also impedes the biosynthesis of leukotriene C4 (LTC4) in mouse mastocytoma cells. caymanchem.com The inhibitory concentrations (ID50/IC50) highlight its potency against various enzymes in the arachidonic acid cascade.
Table 1: Inhibitory Activity of this compound on Eicosanoid Pathway Enzymes
Enzyme/Process | System | Inhibitory Concentration (ID50/IC50) | Reference |
---|---|---|---|
12-Lipoxygenase (12-LO) | Human Platelets | 24 µM | caymanchem.comnih.gov |
Leukotriene C4 (LTC4) Biosynthesis | Mouse Mastocytoma Cells | 5 µM | caymanchem.com |
Cyclooxygenases (COX) | Not Specified | 340 µM | caymanchem.com |
Investigations in In Vitro Macrophage Systems
The anti-inflammatory properties of the related compound 5,8,11-cis-eicosatrienoic acid (Mead acid) have been explored using in vitro macrophage models, which are crucial for studying cellular immune responses. scirp.orgresearchgate.net In one study, murine RAW 264.7 macrophages were stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, to mimic an inflammatory state. researchgate.net
The study demonstrated that 5,8,11-cis-eicosatrienoic acid significantly inhibited the production of key pro-inflammatory proteins, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in these LPS-stimulated macrophages. scirp.orgresearchgate.net This inhibition of iNOS and COX-2 expression points to the compound's ability to suppress critical inflammatory pathways at the cellular level. researchgate.net Computer modeling simulations further suggested that the compound exhibits excellent complementarity with the COX-2 enzyme, providing a potential mechanism for its inhibitory function. scirp.orgresearchgate.net
Table 2: Effects of 5,8,11-cis-Eicosatrienoic Acid in LPS-Stimulated RAW 264.7 Macrophages
Parameter Investigated | Observation | Reference |
---|---|---|
iNOS Protein Expression | Significantly inhibited | scirp.orgresearchgate.net |
COX-2 Protein Expression | Significantly inhibited | scirp.orgresearchgate.net |
Interaction with COX-2 | High complementarity suggested by molecular modeling | scirp.orgresearchgate.net |
Link to Leukotriene-Dependent Inflammatory Responses
Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the action of lipoxygenases. mdpi.com The 5-lipoxygenase (5-LO) pathway is particularly important as it leads to the synthesis of potent chemoattractants and bronchoconstrictors. frontiersin.orgnih.gov this compound has a complex interaction with this pathway.
Research shows that 5,8,11-eicosatrienoic acid can serve as a substrate for 5-lipoxygenase, leading to the formation of Leukotriene A3 (LTA3). nih.gov However, the subsequent conversion of LTA3 to Leukotriene B3 (LTB3), a potent chemoattractant, is highly inefficient. nih.gov This suggests that the enzyme responsible for this conversion, LTA-hydrolase, requires a double bond at the C-14 position, which is present in arachidonic acid but absent in 5,8,11-eicosatrienoic acid. nih.gov
Despite the inefficient production of LTB3, 5,8,11-eicosatrienoic acid can be converted by mouse mastocytoma cells into other leukotrienes, specifically Leukotriene C3 (LTC3) and Leukotriene D3 (LTD3). nih.gov These compounds demonstrated biological activity comparable to their arachidonic acid-derived counterparts, LTC4 and LTD4. nih.gov Furthermore, 5,8,11-ETYA has been shown to be an effective inhibitor of LTC4 biosynthesis. caymanchem.com This dual role as both a substrate for certain leukotrienes and an inhibitor of others underscores its nuanced role in modulating leukotriene-dependent inflammatory responses. caymanchem.comnih.govnih.gov
Table 3: Interaction of this compound with the Leukotriene Pathway
Interaction | Product/Effect | System/Enzyme | Finding | Reference |
---|---|---|---|---|
Substrate Activity | Leukotriene A3 (LTA3) | 5-Lipoxygenase | Readily converted | nih.gov |
Substrate Activity | Leukotriene B3 (LTB3) | LTA-hydrolase | Insignificant amounts formed | nih.gov |
Substrate Activity | Leukotriene C3 (LTC3) | Mouse Mastocytoma Cells | Converted from 5,8,11-ETYA | nih.gov |
Substrate Activity | Leukotriene D3 (LTD3) | Mouse Mastocytoma Cells | Converted from 5,8,11-ETYA | nih.gov |
Inhibitory Activity | Inhibition of Leukotriene C4 (LTC4) biosynthesis | Mouse Mastocytoma Cells | ID50 = 5 µM | caymanchem.com |
Preclinical and Mechanistic Studies in Disease Models Involving 5,8,11 Eicosatriynoic Acid
Cardiovascular System Research
Role in Hypertension Models
Research has explored the effects of 5,8,11-eicosatriynoic acid (ETI) in the context of hypertension, specifically in models of aortic coarctation-induced hypertension in rats. In this model, which mimics a form of angiotensin II-dependent hypertension, the thoracic aortae of hypertensive rats exhibit a calcium-dependent basal tone that is absent in normotensive rats. tandfonline.com Treatment of these aortic rings with this compound, a lipoxygenase inhibitor, has been shown to significantly reduce this abnormal basal tone. tandfonline.comnih.gov
In a study examining aortic rings from rats with this type of induced hypertension, this compound at a concentration of 10⁻⁵ mol/L reduced the basal tone by 71±22%. tandfonline.comnih.gov This suggests that lipoxygenase-derived products contribute to the underlying mechanisms of increased aortic smooth muscle tone in this specific model of hypertension. tandfonline.comnih.gov The study indicated that the overexpression of vascular lipoxygenase in hypertensive rats is a factor in the associated abnormalities in vascular function. tandfonline.com
Model | Compound | Concentration | Finding | Reference |
---|---|---|---|---|
Aortic rings from rats with aortic coarctation-induced hypertension | This compound (ETI) | 10⁻⁵ mol/L | Reduced basal tone by 71±22% | tandfonline.comnih.gov |
Implications for Atherosclerosis Research
Based on the conducted search of available scientific literature, no specific preclinical or mechanistic studies evaluating the direct implications of this compound in atherosclerosis research models were identified. While the broader class of eicosanoids and their metabolic pathways are extensively studied in the context of vascular inflammation and atherosclerosis, research focusing specifically on this compound in this disease model is not present in the reviewed sources. nih.govnih.gov
Cancer Research
Potential as a Therapeutic Agent for Breast Cancer (via ERα targeting by its trimethylsilyl (B98337) ester)
A review of the available research literature did not yield specific studies on the trimethylsilyl ester of this compound and its potential as a therapeutic agent for breast cancer through the targeting of Estrogen Receptor Alpha (ERα). While ERα is a key target in breast cancer therapy, and various lipoxygenase inhibitors have been investigated for their effects on breast cancer cells, no information was found detailing the synthesis or biological evaluation of this specific esterified compound or its mechanism of action involving ERα. nih.govmdpi.com
Evaluation in Prostate Cancer Models
No preclinical studies evaluating the specific effects of this compound in prostate cancer models were identified in the reviewed literature. Research on related compounds, such as the arachidonic acid analogue 5,8,11,14-eicosatetraynoic acid (ETYA), has been conducted on prostate cancer cell lines like PC-3. nih.gov However, specific data on the evaluation of this compound in prostate cancer models is not available in the searched sources.
Application in Leukemia Studies
5,8,11-Eicosatrienoic acid has been utilized in leukemia studies as a substrate for the 5-lipoxygenase (5-LO) enzyme. In homogenates of rat basophilic leukemia (RBL) cells, 5,8,11-eicosatrienoic acid is readily metabolized by the 5-lipoxygenase-leukotriene pathway. nih.gov
One study demonstrated that when incubated with a 10,000 x g supernatant from RBL cell homogenates, 5,8,11-eicosatrienoic acid was converted to leukotriene A3 (LTA3). nih.gov The study found that 5,8,11-eicosatrienoic acid served as a substrate for 5-lipoxygenase at a rate nearly as active as arachidonic acid. nih.gov However, the subsequent conversion of LTA3 to leukotriene B3 (LTB3) was found to be insignificant, suggesting that the LTA-hydrolase enzyme requires the presence of a double bond at the C-14 position, which is absent in this particular fatty acid, for efficient conversion. nih.gov
Cell Model | Substrate | Enzyme Pathway | Primary Metabolite | Amount Produced (from 30 µM substrate) | Reference |
---|---|---|---|---|---|
Rat Basophilic Leukemia (RBL) cells | 5,8,11-Eicosatrienoic acid | 5-Lipoxygenase | Leukotriene A3 (LTA3) | 6.2 ± 1.1 nmol | nih.gov |
Rat Basophilic Leukemia (RBL) cells | 5,8,11-Eicosatrienoic acid | LTA-hydrolase | Leukotriene B3 (LTB3) | 0.15 ± 0.04 nmol | nih.gov |
Mechanisms of Anti-proliferative and Apoptotic Effects
While direct studies on the anti-proliferative and apoptotic mechanisms of this compound are limited, research on the structurally related compound 5,8,11,14-eicosatetraynoic acid (ETYA) provides significant insights. In human prostate cancer cells (PC-3), treatment with ETYA has been shown to induce notable alterations in mitochondrial morphology and a reduction in their number. This disruption of mitochondria, which can be a result of oxidative stress, is suggested to be a contributing factor to the inhibition of cellular proliferation.
The 5-lipoxygenase (5-LO) pathway, which is involved in the metabolism of arachidonic acid, produces metabolites like 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). This metabolite is known to promote the survival of prostate cancer cells. The ability of cancer cells to synthesize 5-oxo-ETE may contribute to tumor cell proliferation. nih.gov
Reproductive Biology Studies
This compound (ETI) has been demonstrated to inhibit the spontaneous resumption of meiosis in rat oocyte-cumulus complexes (OCC) and denuded oocytes (DO). nih.govphysiology.org In studies, spontaneous germinal vesicle breakdown (GVBD), a key event in the resumption of meiosis, was significantly and reversibly inhibited by ETI. nih.govphysiology.org The inhibitory effect was observed in both OCCs, where the oocyte is surrounded by cumulus cells, and in DOs, where the cumulus cells have been removed. nih.govphysiology.org
The following table summarizes the inhibitory effects of this compound (ETI) on germinal vesicle breakdown (GVBD) in oocyte-cumulus complexes (OCC).
Condition | Percentage of GVBD |
---|---|
Continuous Incubation with ETI | 50% |
ETI Washed Out | 70% |
While this compound is known as a lipoxygenase (LOX) inhibitor, its effects on oocyte maturation appear to be mediated through an antioxidant mechanism rather than by LOX inhibition. nih.govphysiology.org The concentrations of ETI required to inhibit GVBD are significantly higher (approximately 30- to 50-fold) than those needed to inhibit LOX activity in intact cells. nih.gov
Further evidence supporting the antioxidant mechanism is that ETI markedly reduces reactive oxygen species (ROS). nih.gov Moreover, the inhibitory effect of ETI on GVBD can be reversed by the addition of an ROS generator, 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH). nih.govphysiology.org These findings strongly suggest that this compound blocks oocyte maturation by acting as a scavenger of reactive oxygen species. nih.gov
Renal Physiology Research and Madin Darby Canine Kidney (MDCK) Cells
In the context of renal physiology, this compound has been studied for its effects on Madin Darby Canine Kidney (MDCK) cells, a model for renal tubular cells. nih.gov It has been shown to induce a concentration-dependent increase in intracellular Ca2+ concentration ([Ca2+]i). nih.gov This increase is a result of both the release of Ca2+ from intracellular stores and an influx of extracellular Ca2+. nih.gov
The mechanism of Ca2+ release is independent of inositol (B14025) 1,4,5-trisphosphate and involves multiple intracellular stores, including the endoplasmic reticulum and mitochondria. nih.gov Pretreatment with this compound was found to nearly abolish the Ca2+ release induced by agents that target these specific stores. nih.gov The influx of extracellular Ca2+ was found to be sensitive to lanthanum (La3+). nih.gov
Studies on Lipid Metabolism Disorders (e.g., Hypocholesterolemia)
Research on the direct effects of this compound on lipid metabolism disorders such as hypocholesterolemia is not extensively documented. However, studies on the closely related compound, 5,8,11,14-eicosatetraynoic acid (ETYA), have shown hypocholesterolemic effects in both animals and humans. nih.gov These studies on ETYA provide a basis for understanding the potential role of similar acetylenic fatty acids in lipid metabolism. nih.gov
Synthetic Methodologies and Structure Activity Relationship Sar Studies of 5,8,11 Eicosatriynoic Acid
Chemical Synthesis Approaches for 5,8,11-Eicosatriynoic Acid
The chemical synthesis of this compound (ETI), an acetylenic analogue of the corresponding eicosatrienoic acid, involves strategic construction of its 20-carbon backbone containing three triple bonds at specific positions. General synthetic strategies for polyacetylenic fatty acids like ETI typically rely on the coupling of smaller, functionalized building blocks. These methods often employ reactions from acetylide chemistry, such as the alkylation of terminal alkynes or coupling reactions like the Cadiot-Chodkiewicz or Glaser couplings, to form the carbon-carbon bonds that link the acetylenic units. The synthesis is designed to precisely control the location of the triple bonds at the Δ5, Δ8, and Δ11 positions, which is crucial for the molecule's biological activity. The synthetic route also incorporates the carboxylic acid functional group at the C-1 position.
Derivatization Strategies and Analogue Synthesis
Derivatization of this compound is performed to facilitate analysis, study its metabolism, or enhance its biological activity. Common strategies include esterification of the carboxylic acid group, isotopic labeling, and conversion to amides.
The trimethylsilyl (B98337) (TMS) ester of this compound is a derivative frequently prepared for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS). The synthesis is typically a straightforward esterification reaction. The carboxylic acid is treated with a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMSCl) in a suitable solvent like pyridine (B92270) or methanol. mdpi.com This reaction replaces the acidic proton of the carboxyl group with a trimethylsilyl group, yielding a more volatile and thermally stable compound suitable for GC analysis.
For metabolic and pharmacokinetic studies, isotopically labeled analogues are essential. A four-step synthesis for [5,6-¹⁴C]-eicosa-5,8,11-triynoic acid has been described, starting from [¹⁴C]-labelled acetylene. researchgate.net This method introduces the carbon-14 (B1195169) isotope at the C-5 and C-6 positions of the fatty acid chain, allowing the molecule to be traced and quantified in biological systems. researchgate.net The synthesis of other radiolabeled versions, such as 1-¹⁴C analogues, has also been noted in the preparation of related acetylenic fatty acids. nih.gov
To improve the potency and selectivity of this compound as a 5-lipoxygenase (5-LOX) inhibitor, amide derivatives have been synthesized. researchgate.net These derivatives are prepared by activating the carboxylic acid group, for instance, by converting it to an acylimidazole, and then reacting it with a selected amine. researchgate.net Specific amides, such as those prepared with 2-(2-aminoethoxy)ethanol (B1664899) and 1-(2-hydroxyethyl)piperazine, have been found to be potent inhibitors of the 5-lipoxygenase enzyme. researchgate.net This derivatization strategy explores how modifying the polar head group of the fatty acid impacts its interaction with the target enzyme.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is intrinsically linked to its specific chemical structure. As an analogue of arachidonic acid, its inhibitory effects on enzymes involved in eicosanoid metabolism are determined by the presence and position of its acetylenic bonds in place of the natural cis-double bonds.
The structure-activity relationship of this compound (ETI) is best understood by comparing it with its close analogue, 5,8,11,14-Eicosatetraynoic Acid (ETYA). nih.gov Both molecules are structural mimics of arachidonic acid but contain triple bonds (alkynes) instead of double bonds (alkenes). thieme-connect.de
Structural Differences : The primary structural difference is that ETI possesses three triple bonds at the 5, 8, and 11 positions, whereas ETYA has a fourth triple bond at the 14-position. nih.govnih.gov This fourth acetylenic bond in ETYA makes its structure more closely mimic the full unsaturation pattern of arachidonic acid, which has double bonds at the 5, 8, 11, and 14 positions.
Inhibitory Potency and Selectivity : The presence of the fourth triple bond in ETYA leads to a significant increase in its inhibitory potency against enzymes in the arachidonic acid cascade. ETYA is a potent, non-selective inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. caymanchem.com In contrast, ETI shows more selective, albeit weaker, inhibitory activity. For instance, ETYA inhibits human platelet 12-LO and COX-1 with IC₅₀ values of 4 µM and 8 µM, respectively. caymanchem.com ETI is a less potent inhibitor of 12-LO, with a reported ID₅₀ value of 24 µM, and a much weaker inhibitor of cyclooxygenases (ID₅₀ = 340 µM). caymanchem.com
The comparison reveals a clear SAR trend: the number and position of the acetylenic bonds are critical determinants of inhibitory activity. The complete set of four triple bonds in ETYA results in broad and potent inhibition, while the three triple bonds of ETI confer a lower potency. The acetylenic moieties are crucial for the inhibitory mechanism, acting as irreversible or potent competitive inhibitors by interacting with the active site of the target enzymes. thieme-connect.de The absence of unsaturation at the C-14 position in ETI, compared to both arachidonic acid and ETYA, is a key structural feature that likely contributes to its distinct inhibitory profile. nih.gov
Inhibitory Activity of Acetylenic Fatty Acids
A comparison of the 50% inhibitory concentrations (IC₅₀/ID₅₀) of this compound (ETI) and 5,8,11,14-Eicosatetraynoic Acid (ETYA) against key enzymes in the eicosanoid pathway.
Compound | Target Enzyme | IC₅₀/ID₅₀ (µM) | Reference |
This compound (ETI) | 12-Lipoxygenase (12-LO) | 24 | caymanchem.com |
Cyclooxygenase (COX) | 340 | caymanchem.com | |
5,8,11,14-Eicosatetraynoic Acid (ETYA) | 12-Lipoxygenase (12-LO) | 4 | caymanchem.com |
Cyclooxygenase-1 (COX-1) | 8 | caymanchem.com |
Influence of Alkynyl Bonds on Biological Activity
The presence and position of alkynyl (triple) bonds in the 20-carbon chain of this compound are fundamental to its biological activity as an inhibitor of eicosanoid biosynthesis. Unlike its corresponding polyunsaturated fatty acid analog with double bonds, 5,8,11-eicosatrienoic acid (Mead acid), which can be metabolized by enzymes, this compound acts as an antagonist. nih.govhmdb.ca The triple bonds mimic the structure of substrates like arachidonic acid, allowing it to bind to the active sites of enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, but their chemical nature prevents the typical enzymatic reaction, leading to inhibition. gerli.comnih.gov
This compound demonstrates nonselective inhibition of lipoxygenases. caymanchem.com Research has shown it inhibits 12-lipoxygenase (12-LO) in human platelets with a median inhibitory concentration (ID50) of 24 µM. caymanchem.com Its inhibitory action extends to the biosynthesis of leukotrienes, specifically blocking the formation of leukotriene C4 (LTC4) with an ID50 value of 5 µM. caymanchem.com The compound is a less potent inhibitor of cyclooxygenases, exhibiting an ID50 of 340 µM against these enzymes. caymanchem.com
The structure-activity relationship can be further elucidated by comparing this compound with its isomers and analogs containing a different number of triple bonds. For instance, 5,8,11,14-Eicosatetraynoic acid (ETYA), which contains an additional triple bond at the C-14 position, is a more potent inhibitor of both COX-1 (IC50 = 8 µM) and 12-LO (IC50 = 4 µM). caymanchem.comnih.gov This suggests that the presence of four alkynyl groups in a structure analogous to arachidonic acid enhances inhibitory activity. nih.gov Another isomer, 8,11,14-eicosatriynoic acid, also shows potent inhibition of human 12-lipoxygenase (IC50 = 0.46 µM) and cyclooxygenase (IC50 = 14 µM). caymanchem.com
Conversely, the double-bonded analog, 5,8,11-eicosatrienoic acid, is a substrate for the 5-lipoxygenase pathway, leading to the formation of leukotriene A3 (LTA3). researchgate.netnih.gov However, the subsequent enzymatic conversion to leukotriene B3 (LTB3) is highly inefficient. researchgate.netnih.gov This indicates that while the enzyme pathway can initiate metabolism, the absence of a double bond at the C-14 position, which is present in arachidonic acid, is critical for the efficient enzymatic conversion to certain bioactive leukotrienes. researchgate.netnih.gov This highlights how the replacement of double bonds with triple bonds fundamentally shifts the molecule's function from a substrate to an inhibitor of these critical inflammatory pathways.
The following table summarizes the inhibitory concentrations of this compound and related acetylenic fatty acids against key enzymes in the eicosanoid pathway.
Compound | Target Enzyme/Process | Inhibitory Concentration (IC50/ID50) | Reference |
---|---|---|---|
This compound | 12-Lipoxygenase (platelet) | 24 µM | caymanchem.com |
This compound | Leukotriene C4 Biosynthesis | 5 µM | caymanchem.com |
This compound | Cyclooxygenases | 340 µM | caymanchem.com |
8,11,14-Eicosatriynoic acid | Cyclooxygenase | 14 µM | caymanchem.com |
8,11,14-Eicosatriynoic acid | 12-Lipoxygenase (human) | 0.46 µM | caymanchem.com |
8,11,14-Eicosatriynoic acid | 5-Lipoxygenase | 25 µM | caymanchem.com |
5,8,11,14-Eicosatetraynoic Acid (ETYA) | Cyclooxygenase-1 (COX-1) | 8 µM | caymanchem.com |
5,8,11,14-Eicosatetraynoic Acid (ETYA) | 12-Lipoxygenase (platelet) | 4 µM | caymanchem.com |
Analytical and Bioanalytical Methodologies for 5,8,11 Eicosatriynoic Acid
Development of Methods for Quantification in Biological Samples
A significant application of analytical chemistry for 5,8,11-eicosatriynoic acid is its quantification in biological fluids. This is often achieved through chromatographic techniques that separate the compound from a complex matrix before detection.
A method utilizing Gas-Liquid Chromatography with Flame Ionization Detection (GLC-FID) has been described for the analysis of acetylenic fatty acids. researchgate.netnih.gov In this context, this compound (also referred to as ETRIYA) has been effectively employed as an internal standard for the quantification of other related compounds, such as 5,8,11,14-eicosatetraynoic acid (ETYA). researchgate.netnih.gov
The principle of GLC involves separating volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. scribd.com The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds. scribd.com As sample components exit the column, they are burned in a hydrogen-air flame, which produces ions and results in an electrical current proportional to the amount of the compound being detected. scribd.com
For analysis, fatty acids are typically converted to their more volatile methyl esters prior to injection into the chromatograph. In a described method, the methyl ester of this compound was shown to be well-resolved from other fatty acids, demonstrating the suitability of GLC-FID for its quantification. researchgate.netnih.gov
Table 1: Example GLC-FID Parameters for this compound Analysis This table is based on a method where this compound was used as an internal standard.
Parameter | Value/Description | Source |
Compound Form | Methyl Ester | researchgate.net |
Detection Method | Flame Ionization Detection (FID) | researchgate.net |
Retention Time | 3.75 minutes | researchgate.netnih.gov |
Resolution | Well-resolved from interfering substances in plasma and from the analyte 5,8,11,14-eicosatetraynoic acid. | researchgate.net |
The GLC-FID methodology has been successfully applied to the analysis of plasma samples. researchgate.netnih.gov The procedure involves adding a known quantity of this compound to a plasma sample to serve as an internal standard. researchgate.net This step is critical for accurate quantification as it accounts for any loss of the analyte during sample preparation and extraction.
The extraction process described is straightforward and reproducible. After the addition of the internal standard, the plasma is mixed with solvents such as heptane (B126788) and water to extract the fatty acids. researchgate.net this compound behaves similarly to other long-chain fatty acids in the chosen extraction system, ensuring its representative recovery. researchgate.netnih.gov Following extraction and derivatization to its methyl ester, the sample is analyzed by GLC-FID. The technique is sensitive enough to quantify the compound, which is clearly separated from most other plasma fatty acids that typically have shorter retention times and appear near the solvent front. researchgate.netnih.gov
Spectrometric Characterization Techniques
Spectrometric methods are indispensable for the structural confirmation of this compound. These techniques provide detailed information about the molecule's mass, fragmentation pattern, and the types of chemical bonds present.
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying and quantifying this compound. ijeab.comfrontiersin.org In GC-MS, the GC separates the components of a mixture, and the MS provides mass information for each component, yielding high specificity. Electron impact ionization at 70 eV is commonly used, and the resulting mass spectra can be compared against library databases like NIST for confirmation. ijeab.com Tandem mass spectrometry (MS/MS) provides even greater structural detail by fragmenting a selected precursor ion and analyzing its product ions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for unambiguous structure elucidation. Both ¹H-NMR and ¹³C-NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for complete structural assignment. researchgate.net ¹³C-NMR spectral data for the methyl ester of this compound is available in reference libraries, confirming its use for characterization. nih.gov
Fourier Transform-Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. For this compound, FTIR would reveal characteristic absorption bands for carboxylic acid groups (C=O and O-H stretching) and alkyne groups (C≡C stretching). ijeab.com
Table 2: MS/MS Fragmentation Data for this compound Data obtained from tandem mass spectrometry experiments.
Parameter | Positive Ion Mode | Negative Ion Mode | Source |
Spectrum Type | MS2 | MS2 | nih.gov |
Precursor Ion | [M+H]⁺ | [M-H]⁻ | nih.gov |
Precursor m/z | 301.2162 | 299.2017 | nih.gov |
Major Fragment Ions (m/z) | 130.0, 161.1, 283.2, 284.2 | 101.0, 255.3, 271.3, 281.3 | nih.gov |
An exploration of the evolving research landscape surrounding this compound (ETI), an acetylenic fatty acid, reveals significant potential for new therapeutic discoveries. As a known modulator of eicosanoid pathways, ETI's future research is branching into novel areas, from identifying unknown molecular interactions to its application in a wider range of diseases. This article delves into the key future directions and emerging research avenues for this compound.
Q & A
What is the mechanistic basis for 5,8,11-Eicosatriynoic Acid (ETI) as a lipoxygenase inhibitor, and how does its selectivity compare across isoforms?
Level : Basic
ETI acts as a non-selective inhibitor of lipoxygenases (LOXs), targeting isoforms such as 12-LOX and 5-LOX with distinct potency. Its ID50 values are 24 μM for 5-LOX and 340 μM for 12-LOX, indicating preferential inhibition of 5-LOX . ETI does not inhibit cyclooxygenase (COX) or prostaglandin-endoperoxide synthase, preserving its utility in studies isolating LOX-mediated pathways . Researchers should validate selectivity using isoform-specific assays (e.g., enzyme activity kits) and include controls like ETYA (a broader LOX/COX inhibitor) to confirm target specificity .
How should ETI be prepared and stored to ensure stability in experimental workflows?
Level : Basic
ETI is soluble in ethanol, DMSO, or methanol (up to 10 mg/mL) but requires careful handling due to light and temperature sensitivity. For short-term use (≤1 month), store at -20°C; for long-term stability (≤6 months), use -80°C. To dissolve, warm the vial to 37°C and sonicate briefly. Prepare working solutions fresh to avoid degradation, and use inert gas (e.g., nitrogen) to purge stock solutions . Always use protective equipment (N95 mask, gloves) due to its irritant properties .
What experimental designs are optimal for assessing ETI’s impact on intracellular calcium signaling?
Level : Advanced
ETI triggers Ca2+ release from intracellular stores like the endoplasmic reticulum, as demonstrated in MDCK cells . To study this, use fluorometric calcium indicators (e.g., Fluo-4 AM) in live-cell imaging. Pre-incubate cells with ETI (5–20 μM) for 30 minutes, then measure Ca2+ flux after agonist stimulation (e.g., A23187). Include controls with thapsigargin (ER Ca2+ depletor) and EGTA (extracellular Ca2+ chelator) to distinguish store-operated vs. receptor-mediated pathways. GPR40 activation by ETI also induces Ca2+ mobilization via Gαq/11 coupling, which can be quantified using Gal4-Elk1 reporter systems in CHO cells .
How does ETI compare to other LOX inhibitors in modulating eicosanoid biosynthesis in physiological models?
Level : Advanced
ETI’s potency and specificity differ from inhibitors like ETYA (broad LOX/COX inhibitor) or MK886 (5-LOX-specific). In guinea pig bronchus models, 20 μM ETI reduced anandamide-induced vanilloid receptor activation by ~75%, comparable to 10 μM ETYA . However, ETI does not inhibit COX-2-mediated PGE2 synthesis in keratinocytes, unlike ETYA . For comparative studies, use LC-MS/MS to quantify metabolites (e.g., LTC4, HETEs) and include dual-inhibitor cohorts to assess off-target effects.
What methodologies are recommended for profiling ETI’s metabolic fate in enzymatic systems?
Level : Advanced
ETI undergoes oxygenation by prostaglandin endoperoxide synthase (PGES) and cytochrome P450 (CYP). In ram vesicular gland microsomes, PGES converts ETI into (11R)-hydroxy-5,8,12-ETI and epoxy-alcohol derivatives via radical intermediates. Use [1-14C]-labeled ETI and HPLC/GC-MS to identify metabolites. For CYP-mediated pathways (e.g., in liver microsomes), incubate ETI with NADPH-regenerating systems and analyze dihydroxy/epoxy products. Inhibitors like diclofenac (PGES) or ketoconazole (CYP) can delineate metabolic routes .
How can ETI’s effects on enzyme kinetics be quantified in purified lipoxygenase systems?
Level : Advanced
Purify LOX isoforms (e.g., human placental 12-LOX) via concanavalin A affinity chromatography. Assay dioxygenase activity using linoleic acid (0.79 mM Km) and monitor O2 consumption polarographically. Pre-incubate with ETI (10–100 μM) and measure Vmax reduction. For hydroperoxidase activity, use benzidine co-oxidation assays. Note that Ca2+ (1–100 μM) and ATP (10–400 nM) enhance both activities, while ETI inhibits them competitively (IC50 ~24 μM for 5-LOX) .
What are the best practices for evaluating ETI’s role in receptor-ligand interactions, such as FFA1 or GPR40?
Level : Advanced
For GPR40/FFA1 studies, use HEK293 cells transfected with human receptors. Measure Ca2+ flux via FLIPR or aequorin luminescence. ETI activates GPR40 with pEC50 5.7, making it a reference agonist. Compare with DHA (22:6n−3) or stearidonic acid (18:4n−3) to assess SAR trends. Co-expression with chimeric G-proteins (e.g., Gαq/i) and pertussis toxin (blocks Gi/o) can confirm coupling specificity .
How does ETI influence angiogenesis or osteoblast function in cellular models?
Level : Advanced
Inhibition studies show ETI (10–50 μM) suppresses angiogenesis in HUVECs by reducing VEGF-induced tube formation (Matrigel assays). For osteoblasts, ETI decreases mineralization (Alizarin Red staining) and ALP activity at 20 μM, likely via LOX-dependent suppression of BMP-2 signaling. Include ω-3 fatty acids (e.g., EPA) as comparators to isolate LOX-specific vs. PUFA-mediated effects .
What analytical techniques are critical for validating ETI’s purity and structure in research settings?
Level : Basic
Confirm ETI purity (≥98%) via reverse-phase HPLC (C18 column, methanol/water gradient). Validate structure using NMR (1H/13C) and high-resolution MS (ESI-TOF). SMILES: CCCCCCCCC#CCC#CCC#CCCCC(O)=O . For quantification, use GC-FID with methyl ester derivatization or LC-MS in negative ion mode .
How can researchers resolve contradictions in ETI’s reported potency across different studies?
Level : Advanced
Variability in ETI’s ID50 values (e.g., 5 μM in mast cells vs. 24 μM in platelets) may stem from cell-specific LOX expression or assay conditions. Standardize by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.